
4-(3-Methoxypropylcarbamoyl)phenylboronic acid
Descripción general
Descripción
4-(3-Methoxypropylcarbamoyl)phenylboronic acid is a boronic acid derivative with the molecular formula C11H16BNO4 and a molecular weight of 237.06 g/mol This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 3-methoxypropylcarbamoyl group
Mecanismo De Acción
Target of Action
It is used as a reactant or reagent in the preparation of trisubstituted β-carboline derivatives . These derivatives are known to inhibit PIM kinases , which are a group of enzymes involved in cell survival, proliferation, differentiation, and apoptosis .
Mode of Action
As a boronic acid derivative, it likely participates in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The compound’s boronic acid group can form a stable complex with a palladium catalyst, enabling the transfer of the organic group from boron to palladium .
Biochemical Pathways
The compound is involved in the synthesis of trisubstituted β-carboline derivatives . These derivatives are known to inhibit PIM kinases , which play a role in several biochemical pathways, including those related to cell growth, survival, and apoptosis .
Pharmacokinetics
The compound’s physicochemical properties, such as its melting point (130-133℃), density (118±01 g/cm3), and pKa (811±016), may influence its pharmacokinetic behavior .
Result of Action
Its role in the synthesis of trisubstituted β-carboline derivatives suggests it may indirectly contribute to the inhibition of pim kinases . This could potentially lead to effects on cell growth, survival, and apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of a palladium catalyst may affect its participation in suzuki-miyaura cross-coupling reactions .
Métodos De Preparación
The synthesis of 4-(3-Methoxypropylcarbamoyl)phenylboronic acid typically involves the reaction of 4-bromophenylboronic acid with 3-methoxypropylamine under suitable conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
4-(3-Methoxypropylcarbamoyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki Coupling Reaction: This compound can participate in Suzuki coupling reactions, where it reacts with halides (e.g., bromides or iodides) in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The methoxypropylcarbamoyl group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and organic solvents such as toluene or ethanol. Major products formed from these reactions include biaryl compounds, phenols, and substituted carbamoyl derivatives.
Aplicaciones Científicas De Investigación
Biomedical Applications
a. Drug Delivery Systems
4-(3-Methoxypropylcarbamoyl)phenylboronic acid has been utilized in the development of drug delivery systems, particularly for glucose-responsive drug release. The compound can form boronate esters with diol-containing molecules, allowing for controlled release mechanisms that are triggered by changes in glucose concentration. This property is particularly beneficial for diabetes management, where precise insulin delivery is crucial.
Case Study: Glucose-Responsive Insulin Delivery
- Objective: To create a system that releases insulin in response to glucose levels.
- Method: The compound was conjugated with mesoporous silica nanoparticles to form a glucose-sensitive insulin delivery system.
- Results: The system demonstrated an encapsulation efficiency of 85.9% and a loading capacity of 14.7%, indicating its potential for effective insulin delivery under physiological conditions .
b. Cancer Therapeutics
Research has indicated that phenylboronic acids, including this compound, can be used in cancer treatment strategies due to their ability to target tumor cells selectively.
Case Study: Tumor Targeting with Boronate-Conjugated Nanoparticles
- Objective: To enhance the efficacy of chemotherapy through boronate-conjugated nanoparticles.
- Method: The nanoparticles were modified with boronic acid derivatives to improve mucoadhesiveness and prolong drug residence time in target tissues.
- Results: Increased adhesion to bladder mucosa was observed, which could lead to improved therapeutic outcomes in bladder cancer treatments .
Catalytic Applications
This compound exhibits catalytic properties that can be exploited in organic synthesis.
a. Amidation Reactions
The compound has been shown to act as a catalyst in amidation reactions, facilitating the formation of amides from carboxylic acids and amines. This application is significant for synthesizing pharmaceuticals and agrochemicals.
Case Study: Catalytic Amidation
- Objective: To explore the efficiency of this compound as a catalyst.
- Method: Various carboxylic acids were reacted with amines in the presence of the compound.
- Results: The reactions yielded high conversion rates, demonstrating the compound's effectiveness as a catalyst in organic synthesis .
Materials Science
a. Smart Materials Development
The unique properties of this compound allow it to be incorporated into smart materials that respond to environmental stimuli such as pH or temperature.
Case Study: Hydrogel Formation
- Objective: To develop self-healing hydrogels for biomedical applications.
- Method: The compound was polymerized with acrylamide to form hydrogels that mimic natural tissue properties.
- Results: These hydrogels exhibited excellent mechanical strength and self-healing capabilities, making them suitable for tissue engineering applications .
Data Tables
Comparación Con Compuestos Similares
4-(3-Methoxypropylcarbamoyl)phenylboronic acid can be compared with other boronic acid derivatives such as:
4-Methoxycarbonylphenylboronic acid: This compound has a methoxycarbonyl group instead of a methoxypropylcarbamoyl group.
3-Methoxyphenylboronic acid: This derivative has a methoxy group directly attached to the phenyl ring.
Actividad Biológica
4-(3-Methoxypropylcarbamoyl)phenylboronic acid (CAS No. 913835-85-5) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest for researchers exploring therapeutic applications.
Chemical Structure
The molecular formula for this compound is . Its structure features a phenyl ring substituted with a boronic acid group and a methoxypropylcarbamoyl moiety, which enhances its solubility and reactivity.
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles, which is a hallmark of boronic acids. This property allows it to inhibit enzymes that rely on these interactions, such as proteases and glycosidases, thereby affecting various biochemical pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells by interfering with cell cycle regulation and inducing apoptosis.
- Antimicrobial Properties : It has demonstrated effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent.
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in carbohydrate metabolism, which can be relevant in diabetes management.
Research Findings and Case Studies
Several studies have investigated the biological effects of this compound:
-
Anticancer Effects :
- A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in breast cancer cell lines through the activation of caspase pathways. The IC50 values were reported to be in the low micromolar range, indicating significant potency against cancer cells .
- Antimicrobial Activity :
-
Enzyme Inhibition :
- A study focused on its inhibitory effects on α-glucosidase revealed that the compound effectively reduced glucose absorption in vitro, suggesting its potential role in managing postprandial blood sugar levels .
Comparative Analysis
To further understand the biological activity of this compound, a comparison with other similar boronic acids was conducted:
Compound Name | Anticancer Activity | Antimicrobial Activity | Enzyme Inhibition |
---|---|---|---|
This compound | Moderate | Effective | Strong |
Phenylboronic Acid | Low | Moderate | Weak |
4-Bromophenylboronic Acid | High | Low | Moderate |
Propiedades
IUPAC Name |
[4-(3-methoxypropylcarbamoyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO4/c1-17-8-2-7-13-11(14)9-3-5-10(6-4-9)12(15)16/h3-6,15-16H,2,7-8H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVBRVOOLKNOIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCCOC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657067 | |
Record name | {4-[(3-Methoxypropyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-85-5 | |
Record name | {4-[(3-Methoxypropyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-Methoxypropylcarbamoyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.